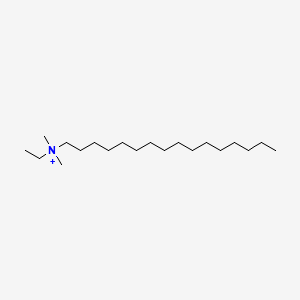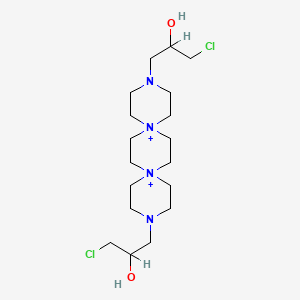![molecular formula C21H17N5OS2 B1212801 2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1212801.png)
2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-(2-phenylethyl)acetamide is an aryl sulfide.
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
- A study by Shams et al. (2010) in "Molecules" discussed the synthesis of different heterocyclic derivatives from a key precursor similar to the chemical . These derivatives showed significant in vitro antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer (Shams et al., 2010).
Cyclization Reactions
- Matrosova et al. (1991) in "Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science" explored cyclization reactions involving derivatives of malononitrile and cyanothio-acetamide, which are structurally related to the chemical. This research contributed to the synthesis of complex pyridine derivatives (Matrosova et al., 1991).
Synthesis and Antimicrobial Activity
- Fahim and Ismael (2019) in the "Egyptian Journal of Chemistry" investigated the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives, closely related to the target chemical. The synthesized compounds exhibited promising antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Fahim & Ismael, 2019).
Anticonvulsant Properties
- Severina et al. (2020) in the "Journal of Applied Pharmaceutical Science" synthesized thioacetamide derivatives with structural similarity to the chemical of interest. These compounds showed moderate anticonvulsant activity in rat models, indicating potential applications in treating convulsive disorders (Severina et al., 2020).
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors
- Stec et al. (2011) in "Journal of Medicinal Chemistry" worked on analogs structurally related to the target chemical. Their research focused on improving metabolic stability for inhibitors of PI3Kα and mTOR, key targets in cancer therapy (Stec et al., 2011).
Insecticidal Activity
- Bakhite et al. (2014) in "Journal of Agricultural and Food Chemistry" synthesized pyridine derivatives, closely related structurally to the chemical of interest. These compounds showed significant insecticidal activity, particularly against cowpea aphid (Bakhite et al., 2014).
Propriétés
Formule moléculaire |
C21H17N5OS2 |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C21H17N5OS2/c22-11-15-19(17-7-4-10-28-17)16(12-23)21(26-20(15)24)29-13-18(27)25-9-8-14-5-2-1-3-6-14/h1-7,10H,8-9,13H2,(H2,24,26)(H,25,27) |
Clé InChI |
SJUCPKDGHIEMPP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CS3)C#N |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CS3)C#N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



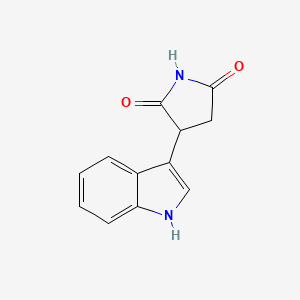

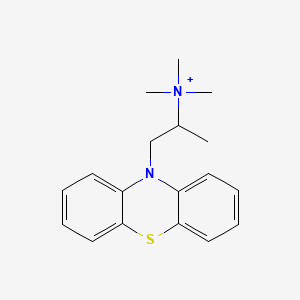

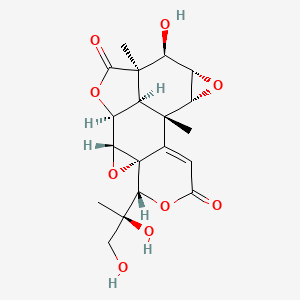
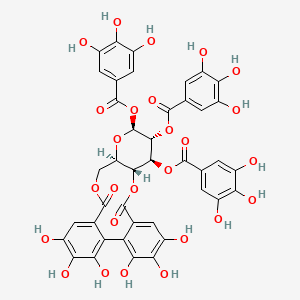
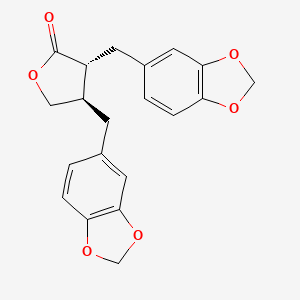
![1,7,8,9,10,10-Hexachloro-4-methyl-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione](/img/structure/B1212733.png)
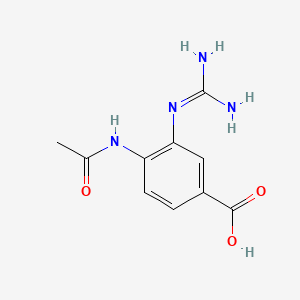
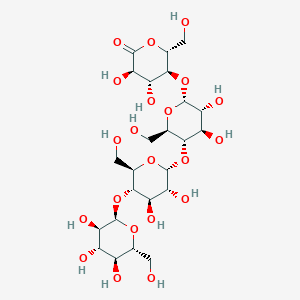

![(2S)-2-azaniumyl-5-{2-[4-(hydroxymethyl)phenyl]hydrazino}-5-oxopentanoate](/img/structure/B1212738.png)
